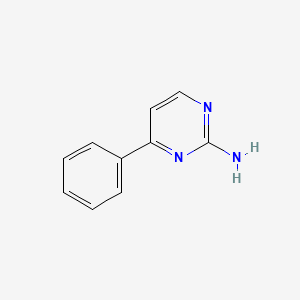

4-Phenylpyrimidin-2-amine

Übersicht

Beschreibung

4-Phenylpyrimidin-2-amine is an organic compound with the molecular formula C10H9N3. It is a heterocyclic aromatic amine, characterized by a pyrimidine ring substituted with a phenyl group at the fourth position and an amino group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrimidin-2-amine typically involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by a series of reactions including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another common method involves the reaction of 2-aminopyrimidine with phenylboronic acid under Suzuki coupling conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to the corresponding amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Phenylpyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It has shown promise as a lead compound in the development of anticancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs) and deubiquitinases

Wirkmechanismus

The mechanism of action of 4-Phenylpyrimidin-2-amine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

- N-Benzyl-2-phenylpyrimidin-4-amine

- N-(Pyridin-2-yl)pyrimidin-2-amine

- 2-Amino-4-chloropyrimidine

- 2-Amino-5-bromopyrimidine

This comprehensive overview highlights the significance of 4-Phenylpyrimidin-2-amine in various scientific domains and its potential as a valuable compound in research and industry

Biologische Aktivität

4-Phenylpyrimidin-2-amine, a compound with the molecular formula , has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Inhibition of Kinases

this compound derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4. Molecular modeling studies indicate that these compounds can selectively target these kinases, potentially leading to reduced cancer cell proliferation by modulating cell cycle regulation .

Antiparasitic Activity

Research has demonstrated that this compound exhibits antitrypanosomal and antiplasmodial activities, making it a candidate for treating diseases such as sleeping sickness and malaria. The compound interferes with the life cycles of the parasites Trypanosoma brucei and Plasmodium falciparum by disrupting essential biochemical pathways .

Cellular Effects

The compound influences various cellular processes, including gene expression and cellular metabolism. For instance, it has shown potential in inhibiting the proliferation of certain cancer cells by interfering with signaling pathways that regulate cell growth .

Metabolic Pathways

this compound is involved in several metabolic pathways, inhibiting enzymes crucial for nucleotide biosynthesis. This inhibition can lead to decreased availability of nucleotides necessary for DNA and RNA synthesis, thereby affecting cell proliferation .

Table 1: Summary of Biological Activities

Case Study: GPR119 Agonism

A study evaluated novel derivatives of 4-amino-2-phenylpyrimidine as GPR119 agonists. One advanced analog demonstrated significant improvement in glucose tolerance in diabetic mice, indicating potential for diabetes management .

Case Study: EGFR Targeting

In another investigation, derivatives targeting the epidermal growth factor receptor (EGFR) showed enhanced anti-cancer activity. The study highlighted the compound's ability to induce early apoptotic cell death in cholangiocarcinoma cells when combined with existing therapies .

Eigenschaften

IUPAC Name |

4-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEGQEWPMXDRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344678 | |

| Record name | 4-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-87-5 | |

| Record name | 4-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches for 4-phenylpyrimidin-2-amine derivatives?

A: One frequently used method involves a one-pot synthesis strategy. This approach utilizes N,N-dimethylformamide or acetamide as starting materials, with xylene serving as the solvent. [] The process involves the formation of amide acetals or ketones, followed by a reaction with an acyl benzene compound to yield enaminone derivatives. Finally, a ring closure reaction with guanidine hydrochloride produces the desired this compound derivatives. [] This method boasts several advantages, including straightforward operation, simplified separation and purification steps, and suitability for industrial-scale production, achieving yields ranging from 38.4% to 62.8%. [] Another method utilizes the reaction between a chalcone and guanidine in the presence of a catalyst like MgFe2O4 magnetic nanoparticles. []

Q2: How is the structure of this compound derivatives confirmed?

A2: Researchers employ various spectroscopic techniques to confirm the structure of synthesized this compound derivatives. These include:

- ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and types of hydrogen atoms present in the molecule, as well as their chemical environment. []

- MS (Mass Spectrometry): This technique helps determine the molecular weight and fragmentation pattern of the compound, offering valuable insights into its structure. []

- Melting Point Determination: Measuring the melting point of the synthesized compound and comparing it with literature values can help verify its identity. []

Q3: What are the potential applications of this compound derivatives?

A3: Research indicates that this compound derivatives exhibit promising biological activities, suggesting their potential use in various applications:

- Antimicrobial agents: Studies have demonstrated that bis-heterocycles incorporating the this compound moiety display a broad spectrum of antimicrobial activity. [] This finding highlights their potential as lead compounds in developing novel antimicrobial drugs.

Q4: How does the structure of this compound influence its coordination chemistry?

A: The presence of the nitrogen atoms in the pyrimidine ring and the amine group makes this compound and its derivatives capable of acting as ligands in coordination chemistry. Studies show that N-(diphenylphosphino)-4-phenylpyrimidin-2-amine (Hphpya) can act as a ligand for gold(I) ions, forming both heteroleptic and homoleptic complexes. [] The nitrogen atoms in Hphpya can participate in hydrogen bonding, influencing the solid-state structures of the gold complexes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.